molecular formula C15H22N4O5 B2659087 5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid CAS No. 2260937-63-9

5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid

Katalognummer: B2659087
CAS-Nummer: 2260937-63-9
Molekulargewicht: 338.364
InChI-Schlüssel: YKQOZHQSGZPMAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazinecarboxylic acid derivative featuring a morpholine ring substituted at the 4-position with a 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl] group. Its structure combines a pyrazine core (a six-membered aromatic ring with two nitrogen atoms) with a morpholine moiety (a six-membered saturated ring containing one oxygen and one nitrogen atom).

Eigenschaften

IUPAC Name

5-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5/c1-15(2,3)24-14(22)18-6-10-9-19(4-5-23-10)12-8-16-11(7-17-12)13(20)21/h7-8,10H,4-6,9H2,1-3H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQOZHQSGZPMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CCO1)C2=NC=C(N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazine ring substituted with a morpholine group and a tert-butoxycarbonyl (Boc) protected amine. The molecular formula is C14H23N3O4C_{14}H_{23}N_{3}O_{4}, with a molecular weight of 299.36 g/mol.

PropertyValue
Molecular FormulaC₁₄H₂₃N₃O₄
Molecular Weight299.36 g/mol
CAS Number2416235-52-2
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of 5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid derivatives with morpholine and Boc-protected amines under controlled conditions. The synthetic route often employs coupling reagents such as T3P (propyl phosphonic anhydride) to facilitate the formation of amide bonds.

Antimycobacterial Activity

Research has indicated that derivatives of pyrazinecarboxylic acids exhibit significant antimycobacterial properties. For instance, studies have shown that certain substituted pyrazine derivatives can inhibit the growth of Mycobacterium tuberculosis, with some compounds achieving over 70% inhibition rates in vitro . The mechanism is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.

Antioxidant Properties

In addition to antimycobacterial activity, compounds related to 5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid have demonstrated antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress . The antioxidant activity is often assessed using assays like ABTS and DPPH, where higher scores indicate better scavenging ability.

Antifungal Activity

Some studies have explored the antifungal potential of pyrazine derivatives against various fungal strains. For example, certain compounds have shown effective inhibition against Trichophyton mentagrophytes, suggesting potential applications in treating fungal infections .

Case Studies

  • Antimycobacterial Evaluation : A series of substituted pyrazine derivatives were synthesized and evaluated for their antimycobacterial activity. Among these, a specific derivative exhibited an MIC (Minimum Inhibitory Concentration) value indicating strong efficacy against Mycobacterium tuberculosis .
  • Antioxidant Activity Assessment : In a comparative study, several pyrazine derivatives were tested for their antioxidant capacity using DPPH and ABTS methods. Compounds with tert-butyl substitutions showed enhanced radical scavenging activity compared to their non-substituted counterparts .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C10_{10}H13_{13}N3_{3}O4_{4}
  • Molecular Weight : 239.23 g/mol
  • CAS Number : 891782-63-1

The structure features a pyrazine ring, which is significant for its biological activities, and a morpholine moiety that enhances its pharmacological properties.

Medicinal Chemistry

5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid has been investigated for its potential as a therapeutic agent. Its unique chemical structure allows it to interact with various biological targets, making it suitable for drug development.

Case Study: Anticancer Activity
A study explored the compound's efficacy against cancer cell lines. It demonstrated significant cytotoxic effects, suggesting potential as an anticancer agent. The mechanism involved the inhibition of specific signaling pathways critical for cancer cell proliferation.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Neuropharmacology

Research has indicated that the compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for diseases like Alzheimer's and Parkinson's.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 6-Morpholin-4-ylpyrazine-2-carboxylic Acid

Key Structural Differences :

  • The morpholine substituent is at position 6 of the pyrazine ring instead of position 3.
  • Lacks the Boc-protected aminomethyl group on the morpholine.

Functional Implications :

  • This may explain its moderate water solubility .
  • Positional isomerism (5- vs. 6-substitution) could alter electronic effects on the pyrazine ring, impacting binding affinity in biological targets.

Pyrazinecarboxylic Acid Derivatives: 5-Methylpyrazine-2-carboxylic Acid

Key Structural Differences :

  • Replaces the morpholine-Boc group with a methyl substituent at position 5.

Functional Implications :

  • The methyl group in 5-methylpyrazine-2-carboxylic acid simplifies the structure, enhancing metabolic stability but reducing steric complexity.
  • The Boc-morpholine group in the target compound may confer protease resistance, making it a candidate for prodrug design .

Morpholine-Based Carboxylic Acids

Example : (2S)-4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic Acid (CAS 868689-63-8)
Key Structural Differences :

  • Replaces the pyrazine ring with a morpholine ring.
  • Retains the Boc-protected substituent but lacks the aminomethyl linkage.

Comparison :

Property Target Compound CAS 868689-63-8
Core Structure Pyrazine + morpholine Morpholine
Functional Groups Boc-aminomethyl, carboxylic acid Boc, carboxylic acid
Potential Applications Kinase inhibitors, antivirals Peptide mimetics, enzyme inhibitors

Functional Implications :

  • The pyrazine core in the target compound introduces aromaticity and hydrogen-bonding sites, which are absent in the morpholine-only analog. This could enhance interactions with aromatic residues in enzyme active sites.

Research Findings and Implications

  • Positional Isomerism: Substitution at the 5-position (target compound) vs.
  • Boc Group Utility : The tert-butoxycarbonyl group in the target compound may enhance stability in acidic environments, making it suitable for oral administration .
  • Toxicity Considerations : The 6-morpholinyl analog’s moderate toxicity suggests that structural modifications (e.g., Boc addition) could mitigate adverse effects in the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.